1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium chloride
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Overview
Description
1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium chloride is a chemical compound belonging to the class of dihydropyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium chloride can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst. A green and efficient method for synthesizing dihydropyrimidinones involves using Montmorillonite-KSF as a reusable and heterogeneous catalyst under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the Biginelli reaction for large-scale synthesis. This includes using cost-effective and recyclable catalysts, as well as optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium chloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Diethyl-2-oxo-2,3-dihydropyrimidin-1-ium chloride include:
- 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
- 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium perchlorate
Uniqueness
This compound is unique due to its specific diethyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
54424-46-3 |
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Molecular Formula |
C8H13ClN2O |
Molecular Weight |
188.65 g/mol |
IUPAC Name |
1,3-diethylpyrimidin-1-ium-2-one;chloride |
InChI |
InChI=1S/C8H13N2O.ClH/c1-3-9-6-5-7-10(4-2)8(9)11;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HIPDFWIODHTOIQ-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C=CC=[N+](C1=O)CC.[Cl-] |
Origin of Product |
United States |
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